Enhanced Hydrolysis Reactivity
The electron-withdrawing ortho-nitro group accelerates hydrolysis via a concerted SN2 pathway compared to unsubstituted acetyl chloride and benzoyl chloride. This activation is crucial for applications requiring rapid, quantitative conversion. Kinetic data directly compares the hydrolysis rates of 2-nitrophenoxyacetyl chloride against acetyl chloride and benzoyl chloride under identical conditions .
| Evidence Dimension | Hydrolysis Rate Constant (k) in aqueous media |
|---|---|
| Target Compound Data | k = 5.6 × 10⁻⁴ s⁻¹ |
| Comparator Or Baseline | Acetyl chloride: k = 2.1 × 10⁻⁴ s⁻¹; Benzoyl chloride: k = 8.3 × 10⁻⁶ s⁻¹ |
| Quantified Difference | 2-Nitrophenoxyacetyl chloride hydrolyzes 2.7x faster than acetyl chloride and 67x faster than benzoyl chloride. |
| Conditions | Solvent: Water; Temperature: 25°C |
Why This Matters
This quantified reactivity allows for milder reaction conditions and shorter reaction times in synthetic transformations compared to less activated acyl chlorides.
